molecular formula C13H11N3O2S2 B11105853 N-benzyl-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 123708-43-0

N-benzyl-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B11105853
CAS No.: 123708-43-0
M. Wt: 305.4 g/mol
InChI Key: HCHFGTNGNXOFAA-UHFFFAOYSA-N
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Description

N-benzyl-2,1,3-benzothiadiazole-4-sulfonamide is a chemical compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The structure of this compound consists of a benzothiadiazole core with a benzyl group and a sulfonamide group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,1,3-benzothiadiazole-4-sulfonamide typically involves the reaction of 2,1,3-benzothiadiazole with benzyl chloride and sulfonamide under specific conditions. One common method includes:

    Starting Material: 2,1,3-benzothiadiazole.

    Reagents: Benzyl chloride, sulfonamide, and a base such as sodium hydroxide.

    Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiadiazole derivatives.

Scientific Research Applications

N-benzyl-2,1,3-benzothiadiazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-benzyl-2,1,3-benzothiadiazole-4-sulfonamide can be compared with other benzothiadiazole derivatives:

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable tool in scientific research and industrial applications.

Properties

CAS No.

123708-43-0

Molecular Formula

C13H11N3O2S2

Molecular Weight

305.4 g/mol

IUPAC Name

N-benzyl-2,1,3-benzothiadiazole-4-sulfonamide

InChI

InChI=1S/C13H11N3O2S2/c17-20(18,14-9-10-5-2-1-3-6-10)12-8-4-7-11-13(12)16-19-15-11/h1-8,14H,9H2

InChI Key

HCHFGTNGNXOFAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC3=NSN=C32

solubility

44.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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